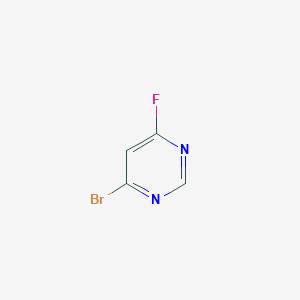
4-Bromo-6-fluoropyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-6-fluoropyrimidine is a chemical compound with the molecular formula C4H2BrFN2 . It has an average mass of 176.975 Da and a monoisotopic mass of 175.938538 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring which is a heterocyclic aromatic ring system, substituted at the 4th position by a bromine atom and at the 6th position by a fluorine atom .Physical and Chemical Properties Analysis
This compound is a solid powder at room temperature .科学的研究の応用
Synthesis and Pharmaceutical Applications
- Antitubercular Activity : 4-Bromo-6-fluoropyrimidine is used in the synthesis of fluorinated pyrimidines, which have shown promising antitubercular activity against Mycobacterium tuberculosis and other mycobacterial species. These compounds exhibit activity in micromolar concentrations, suggesting their potential as antitubercular agents (Verbitskiy et al., 2016).
Antiviral and Cytostatic Evaluations
- Antiviral Activity : Novel fluorinated pyrimidine derivatives synthesized from this compound have been evaluated for their antiviral and cytostatic activities. Although some compounds showed moderate activity against tumor cell lines and specific viruses, they highlight the potential for developing new antiviral agents (Prekupec et al., 2007).
Chemotherapeutic Research
- Chemotherapy for Metastatic Breast Cancer : In a study exploring oral fluoropyrimidines for the first-line treatment of metastatic breast cancer, S-1 (a drug derived from fluoropyrimidine) was found to be non-inferior to taxanes, suggesting its potential as a safer alternative for treatment. This study underscores the importance of fluoropyrimidine derivatives in chemotherapy regimens (Takashima et al., 2016).
Mechanistic Insights and Co-metabolism Studies
- Drug Efficacy and Microbiome Interactions : Research on fluoropyrimidines, a class closely related to this compound, indicates that gut microbes can influence the efficacy of these drugs. This highlights the complex interplay between host metabolism, microbial metabolism, and drug action, offering insights into personalized medicine approaches for cancer treatment (Scott et al., 2017).
Safety and Hazards
The safety information for 4-Bromo-6-fluoropyrimidine indicates that it is classified under GHS07, with a signal word of "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
将来の方向性
作用機序
4-Bromo-6-fluoropyrimidine: primarily targets specific cellular components or enzymes. One of its key targets is thymidylate synthase (TS). Thymidylate synthase is an essential enzyme involved in DNA biosynthesis. By inhibiting TS, this compound disrupts the production of thymidine nucleotides required for DNA replication and repair.
Action Environment
Environmental factors influence this compound’s efficacy and stability:
- Optimal pH affects its solubility and bioavailability. Stability may vary under different temperature conditions. Oxygen availability impacts drug metabolism.
生化学分析
Biochemical Properties
It is known that fluoropyrimidines, such as 5-fluorouracil (5-FU), exert their antitumor effects through several mechanisms including inhibition of RNA synthesis and function, inhibition of thymidylate synthase activity, and incorporation into DNA, leading to DNA strand breaks . It is plausible that 4-Bromo-6-fluoropyrimidine may interact with similar enzymes, proteins, and other biomolecules.
Cellular Effects
Fluoropyrimidines have been associated with cardiotoxicity, including angina, myocardial infarction, arrhythmias, heart failure, acute pulmonary edema, cardiac arrest, and pericarditis . These effects could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
5-FU, a pyrimidine analog, inhibits thymidylate synthase, an enzyme involved in DNA replication . It is possible that this compound may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. Fluoropyrimidine-related toxicities, including cardiotoxicity, have been reported to vary according to the schedule and route of administration .
Dosage Effects in Animal Models
Studies on fluoropyrimidines have shown that the incidence of cardiotoxicity ranges from 1 to 19 percent, with most series reporting a risk of 8 percent or less .
Metabolic Pathways
The metabolism of 5-FU primarily involves the enzyme dihydropyrimidine dehydrogenase (DPD), which is the rate-limiting enzyme in 5-FU catabolism .
Transport and Distribution
It is known that 5-FU is primarily metabolized in the liver, where DPD has its highest concentration .
Subcellular Localization
It is plausible that it may be directed to specific compartments or organelles based on targeting signals or post-translational modifications, similar to other fluoropyrimidines .
特性
IUPAC Name |
4-bromo-6-fluoropyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrFN2/c5-3-1-4(6)8-2-7-3/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEOWKUJSOSABJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1209458-29-6 |
Source


|
| Record name | 4-bromo-6-fluoropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(Dimethylamino)-3-[(4-fluorophenyl)methyl]thiourea](/img/structure/B2599344.png)
![2-amino-7-methyl-6-(3-morpholinopropyl)-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2599345.png)
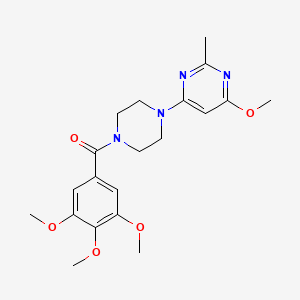
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2599348.png)
![methyl 4-chloro-1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B2599349.png)


![N-(4-cyanophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2599354.png)
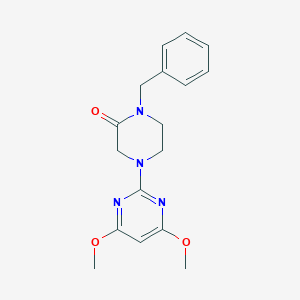
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B2599357.png)
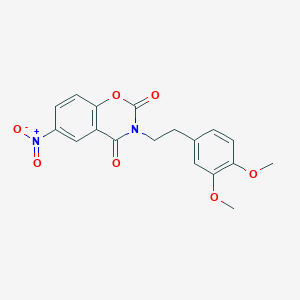
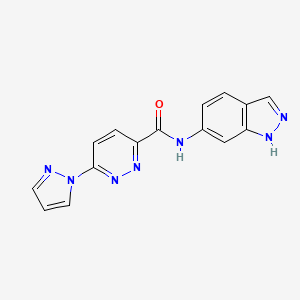
![N-(3-chloro-2-methylphenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2599364.png)
![2-[(4-Ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-1-(3-nitrophenyl)ethanone](/img/structure/B2599365.png)
